

Part 1: Structural Context & Sample Preparation

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Compound of Interest

Compound Name: *4-Benzyloxy-1,3-butanediol*

CAS No.: 71998-70-4

Cat. No.: B1338831

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1.1 The Molecular Target The structure of **4-Benzyloxy-1,3-butanediol** is defined by a four-carbon backbone with hydroxyl groups at positions 1 and 3, and a benzyl ether protecting group at position 4.

- IUPAC Structure: 1-(Benzyloxy)butane-2,4-diol (alternative numbering often used in synthesis).
- Target Structure for this Guide:
- Chirality: Carbon 3 (C3) is a stereogenic center. This chirality renders the protons on C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will appear as complex multiplets rather than simple triplets or doublets.

1.2 Solvent Selection Strategy The choice of solvent dictates the visibility of hydroxyl protons and the resolution of the aliphatic region.

Solvent	Primary Utility	Spectral Characteristics
CDCl ₃ (Chloroform-d)	Routine Screening	Sharp aliphatic peaks. OH protons usually appear as broad singlets and do not show coupling, making it difficult to distinguish primary vs. secondary alcohols.
DMSO-d ₆ (Dimethyl Sulfoxide)	Structural Validation	Recommended. Strong H-bonding slows proton exchange. OH protons appear as sharp multiplets (triplet for 1-OH, doublet for 3-OH), providing crucial connectivity data.

Part 2: Spectral Analysis & Assignment Logic

The following analysis assumes a 400 MHz or higher field strength in CDCl₃ (standard processing) with references to DMSO-d₆ for OH assignment.

The Aromatic & Benzylic Anchor Points (Downfield)

These signals are the most distinct and serve as the starting point for integration calibration.

- Aromatic Protons (7.25 – 7.35 ppm):
 - Signal: Multiplet (often overlapping).
 - Integration: 5H.
 - Logic: Characteristic of the mono-substituted benzene ring.
- Benzylic Methylene () (~4.50 ppm):
 - Signal: Singlet (appearing often as a narrow AB system).

- Integration: 2H.
- Logic: While technically diastereotopic due to the remote chiral center at C3, the distance usually results in a singlet or a very tight AB quartet (Hz).

The Chiral Core & Diastereotopic Methylene (The "Fingerprint")

This region confirms the 1,3-diol substitution pattern.

- C3 Methine () (~3.95 – 4.05 ppm):
 - Signal: Multiplet (dddd).
 - Integration: 1H.
 - Logic: This proton is deshielded by the attached oxygen. It couples to the OH (in DMSO), the C2 methylene protons, and the C4 methylene protons.
- C4 Methylene () (~3.45 – 3.55 ppm):
 - Signal: ABX System (Two distinct doublets of doublets).
 - Integration: 2H.
 - Logic: Being directly adjacent to the chiral C3, these protons are highly diastereotopic. They will not appear as a simple doublet. They appear as two separate signals with a large geminal coupling (Hz) and smaller vicinal coupling to H-3.
- C1 Methylene (

) (~3.65 – 3.80 ppm):

- Signal: Triplet (or complex multiplet).
- Integration: 2H.
- Logic: Deshielded by the primary alcohol. These protons are further from the chiral center (separated by C2), so they often appear more isochronous (equivalent) than C4, resembling a triplet (Hz).

The Aliphatic Bridge (Upfield)

- C2 Methylene (

) (~1.65 – 1.85 ppm):

- Signal: Complex Multiplet.
- Integration: 2H.
- Logic: These are the most shielded protons (beta to two oxygens, but not alpha to any). They are diastereotopic and couple to both C1 and C3, often resulting in a broad, higher-order multiplet that integrates to 2.

Part 3: Self-Validating Protocols

To ensure scientific integrity, the following checks must be performed to rule out isomers (e.g., 1,2-diol or 1,4-diol derivatives).

Protocol A: The D2O Shake (Hydroxyl Identification)

- Acquire standard ¹H spectrum in CDCl₃.
- Add 1-2 drops of to the NMR tube and shake vigorously.
- Re-acquire the spectrum.

- Validation: The broad OH signals (variable position) must disappear. The C1 and C3 signals may sharpen due to loss of H-coupling.

Protocol B: COSY Connectivity Map To confirm the 1,3-relationship (and rule out 1,2-diol), a 2D COSY (Correlation Spectroscopy) experiment is required.

- C1 () must show a cross-peak only to C2 ().
- C2 () must show cross-peaks to C1 and C3.
- C3 () must show cross-peaks to C2 and C4.
- C4 () must show a cross-peak only to C3.
- Negative Control: There should be NO direct coupling between C1 and C3.

Part 4: Visualization of Assignment Logic

The following diagram illustrates the flow of logic for assigning the spectrum, highlighting the critical coupling networks established via COSY.

- Pulse Angle: 30°.
- Relaxation Delay (d1):
2.0 seconds (to ensure accurate integration of aromatic protons).
- Scans: 16 (sufficient for >10 mg).
- Processing:
 - Exponential Multiplication (LB = 0.3 Hz).
 - Phase Correction: Manual (critical for ABX systems).
 - Baseline Correction: Polynomial (Bernstein) order 1.
- Reporting: Report chemical shifts () to two decimal places and coupling constants () to one decimal place.

References

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Sources

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- 2. [modgraph.co.uk \[modgraph.co.uk\]](#)
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